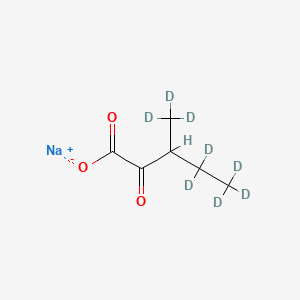
3-Methyl-2-oxovaleric Acid-d8 Sodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-2-oxovaleric Acid-d8 Sodium Salt is a deuterium-labeled analogue of 3-Methyl-2-oxovaleric Acid. This compound is an α-ketomonocarboxylic acid that plays a significant role in various biochemical processes. It is known for its neurotoxic properties and is an abnormal metabolite resulting from the incomplete breakdown of branched-chain amino acids .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 3-Methyl-2-oxovaleric Acid-d8 Sodium Salt involves the deuteration of 3-Methyl-2-oxovaleric AcidThe reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and consistency of the final product. The production is carried out under stringent quality control measures to meet the required specifications for scientific research applications .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-2-oxovaleric Acid-d8 Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the keto group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various oxo acids, alcohols, and substituted derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
3-Methyl-2-oxovaleric Acid-d8 Sodium Salt is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a stable isotope-labeled compound in mass spectrometry for the quantification of metabolites.
Biology: Serves as a substrate to study the specificity, distribution, and kinetics of α-keto acid dehydrogenases.
Medicine: Used to investigate metabolic disorders such as maple syrup urine disease.
Industry: Employed in the development of new pharmaceuticals and biochemical assays.
Wirkmechanismus
The mechanism of action of 3-Methyl-2-oxovaleric Acid-d8 Sodium Salt involves its interaction with specific receptor sites that differ from those occupied by amino acids. It triggers insulin release and inhibits the mitochondrial α-ketoglutarate dehydrogenase complex, leading to nerve cell death. The compound acts as a reactive oxygen scavenger, protecting cells from oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Methyl-2-oxovaleric Acid
- 3-Methyl-2-oxopentanoic Acid
- α-Keto-β-methylvaleric Acid
- Ketoisoleucine
Uniqueness
3-Methyl-2-oxovaleric Acid-d8 Sodium Salt is unique due to its deuterium labeling, which enhances its stability and allows for precise quantification in analytical studies. This property makes it particularly valuable in research applications where accurate measurement of metabolic processes is crucial .
Eigenschaften
Molekularformel |
C6H9NaO3 |
|---|---|
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
sodium;4,4,5,5,5-pentadeuterio-2-oxo-3-(trideuteriomethyl)pentanoate |
InChI |
InChI=1S/C6H10O3.Na/c1-3-4(2)5(7)6(8)9;/h4H,3H2,1-2H3,(H,8,9);/q;+1/p-1/i1D3,2D3,3D2; |
InChI-Schlüssel |
SMDJDLCNOXJGKC-FIRJCWQZSA-M |
Isomerische SMILES |
[2H]C([2H])([2H])C(C(=O)C(=O)[O-])C([2H])([2H])C([2H])([2H])[2H].[Na+] |
Kanonische SMILES |
CCC(C)C(=O)C(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















